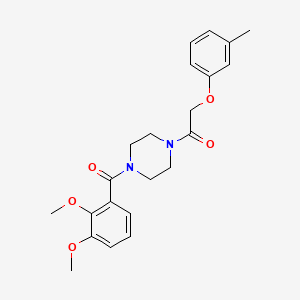MS37452

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Chromobox Protein Homolog 7 (CBX7) Inhibition: AAT Bioquest lists this compound as an inhibitor of Chromobox protein homolog 7 (CBX7) []. CBX7 is a protein involved in gene regulation, and its inhibition may be of interest in cancer research []. However, further details on the specific inhibitory activity and mechanism of 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone are not available.
- Protein-Ligand Interaction Studies: The RCSB Protein Data Bank (PDB) contains a record for this compound (referenced as ligand 45E) bound to a protein structure []. This suggests that researchers may have studied its potential as a ligand for other proteins, though the specific function or target is not mentioned.
MS37452 is a small molecule compound identified as a selective modulator of the chromodomain of chromobox protein 7 (CBX7). It plays a significant role in gene transcription regulation by displacing CBX7 from its binding site on the histone H3 lysine 27 trimethylation (H3K27me3) locus, specifically targeting the p16/CDKN2A gene, which is crucial in various cancer pathways, particularly prostate cancer. The compound's structure features a dimethoxybenzene moiety and a piperazine ring, contributing to its binding affinity and specificity towards the CBX7 chromodomain .
There is no scientific literature available on the specific mechanism of action of this compound.
- Potential Skin and Eye Irritant: The presence of aromatic rings and amide functionality suggests potential for skin and eye irritation upon contact.
- Respiratory Irritant: Inhalation of dust particles may irritate the respiratory tract.
- Unknown Toxicity: Without specific studies, the potential for toxicity upon ingestion or inhalation is unknown.
The biological activity of MS37452 is characterized by its ability to modulate gene expression through epigenetic mechanisms. By disrupting the interaction between CBX7 and H3K27me3, MS37452 effectively enhances the transcription of target genes like p16/CDKN2A, which is often silenced in cancerous cells. This action positions MS37452 as a potential therapeutic agent in cancer treatment, particularly for malignancies where Polycomb repressive complexes are implicated .
The synthesis of MS37452 involves several key steps:
- Formation of Piperazine Derivative: Start with Boc-protected piperazine and 2,3-dimethoxybenzoic acid to create 1-(2,3-dimethoxybenzoyl)piperazine.
- Bromination: React this intermediate with bromoacetyl chloride to yield 2-bromo-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethan-1-one.
- Final Coupling: The final product is obtained by coupling this compound with an R-group-containing phenol .
MS37452 has potential applications in:
- Cancer Therapy: As a therapeutic agent targeting gene silencing mechanisms in cancers where Polycomb group proteins are overexpressed.
- Epigenetic Research: To study the role of methyl-lysine interactions in gene regulation and chromatin dynamics.
- Drug Development: As a lead compound for developing more potent and selective inhibitors of CBX7 and related chromodomain proteins .
Interaction studies reveal that MS37452 binds preferentially to the CBX7 chromodomain compared to other chromodomains such as those from CBX4 or HP1 proteins. This selectivity is attributed to specific amino acid residues that facilitate stronger binding interactions with MS37452. The compound exhibits a binding affinity approximately three-fold higher for CBX7 than for other related proteins, underscoring its unique position as a selective inhibitor .
Several compounds share structural or functional similarities with MS37452. Here are some notable examples:
| Compound | Structure Features | Binding Affinity | Unique Properties |
|---|---|---|---|
| MS351 | Iminobenzimidazole core | Moderate | Strong interactions with aromatic cage |
| MS508 | Alkyl substitution on methylbenzene ring | High | Enhanced affinity due to hydrophobic interactions |
| MS528 | Similar core structure | High | Potential for further modifications |
MS37452 stands out due to its specific targeting of the CBX7 chromodomain and its dual conformational adaptability, which enhances its binding efficiency compared to other compounds that may not exhibit such selectivity or potency .








